Diundecyl Phosphatidyl Choline
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Overview
Description
Diundecyl Phosphatidyl Choline is a member of the phosphatidylcholine class of compounds, which are glycerophosphocholines in which the two free hydroxyl groups are attached to one fatty acid each through an ester linkage . These compounds are essential components of biological membranes and play a crucial role in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphatidylcholines, including Diundecyl Phosphatidyl Choline, typically involves the preparation of optically pure precursors such as sn-glycero-3-phosphocholine (GPC) and ethanolamine from lipid sources like egg yolk. The hydroxyl groups on these precursors are then acylated using acid anhydrides, often aided by ultrasound, to yield the corresponding phospholipid . This method is efficient and economical, providing high yields of the desired product.
Industrial Production Methods
Industrial production of phosphatidylcholines involves similar synthetic routes but on a larger scale. The process includes the extraction of lipids from natural sources, followed by purification and chemical modification to obtain the desired phosphatidylcholine compound. Techniques such as low-pressure column chromatography are used to separate and purify the products .
Chemical Reactions Analysis
Types of Reactions
Diundecyl Phosphatidyl Choline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphatidic acid and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can occur at the ester linkage, leading to the formation of different phosphatidylcholine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products .
Major Products Formed
Scientific Research Applications
Diundecyl Phosphatidyl Choline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of lipid chemistry and membrane dynamics.
Biology: Plays a role in cell membrane structure and function, making it a valuable tool in cell biology research.
Mechanism of Action
The mechanism of action of Diundecyl Phosphatidyl Choline involves its incorporation into cell membranes, where it influences membrane fluidity and stability. It interacts with various molecular targets, including membrane proteins and enzymes, affecting their function and activity. The compound’s effects are mediated through pathways involving lipid signaling and membrane dynamics .
Comparison with Similar Compounds
Diundecyl Phosphatidyl Choline is unique among phosphatidylcholines due to its specific fatty acid composition. Similar compounds include:
Dipalmitoylphosphatidylcholine: A major component of pulmonary surfactant, used in respiratory therapies.
Phosphatidylethanolamine: Another class of phospholipids with different headgroup structures and functions.
Phosphatidylserine: Known for its role in cell signaling and apoptosis.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of phosphatidylcholines in various fields.
Properties
Molecular Formula |
C32H65NO8P+ |
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Molecular Weight |
622.8 g/mol |
IUPAC Name |
2-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/p+1/t30-/m1/s1 |
InChI Key |
IJFVSSZAOYLHEE-SSEXGKCCSA-O |
SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
Synonyms |
1,2-dilauroyl-sn-glycero-3-phosphocholine 1,2-dilauroylphosphatidylcholine 1,2-dilauroylphosphatidylcholine, (+-)-isomer 1,2-dilauroylphosphatidylcholine, (R)-isomer 1,2-DLPC dilauroyl lecithin dilauroylphosphatidylcholine dilaurylphosphatidylcholine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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